molecular formula C22H18ClN3O3S B11159092 N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-tryptophan

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-tryptophan

Cat. No.: B11159092
M. Wt: 439.9 g/mol
InChI Key: OYDCUKRJRXJGKM-SFHVURJKSA-N
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Description

2-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that features a combination of indole, thiazole, and chlorophenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The indole moiety is then attached through a series of condensation reactions. The final step involves the formamidation of the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

2-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interfere with viral replication processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.

    2-(2-Chlorophenyl)thiazole: Shares the thiazole and chlorophenyl groups but lacks the indole moiety.

    4-Methylthiazole: Contains the thiazole ring but without the chlorophenyl and indole groups.

Uniqueness

2-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID is unique due to its combination of indole, thiazole, and chlorophenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

(2S)-2-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H18ClN3O3S/c1-12-19(30-21(25-12)15-7-2-4-8-16(15)23)20(27)26-18(22(28)29)10-13-11-24-17-9-5-3-6-14(13)17/h2-9,11,18,24H,10H2,1H3,(H,26,27)(H,28,29)/t18-/m0/s1

InChI Key

OYDCUKRJRXJGKM-SFHVURJKSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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